molecular formula C8H4BrFN2 B1376968 8-Bromo-3-fluoro-1,5-naphthyridine CAS No. 1437790-07-2

8-Bromo-3-fluoro-1,5-naphthyridine

Cat. No.: B1376968
CAS No.: 1437790-07-2
M. Wt: 227.03 g/mol
InChI Key: QNHBMLLXIUAMIV-UHFFFAOYSA-N
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Description

8-Bromo-3-fluoro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of bromine and fluorine atoms at the 8th and 3rd positions, respectively, on the naphthyridine ring. The molecular formula of this compound is C8H4BrFN2, and it has a molecular weight of 227.04 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 8-Bromo-3-fluoro-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the bromination and fluorination of 1,5-naphthyridine derivatives. For instance, the bromination of 1,5-naphthyridine-4,8(1H,5H)-dione with phosphorus tribromide (POBr3) can yield 4,8-dibromo-1,5-naphthyridine . The subsequent fluorination of this intermediate can be carried out using appropriate fluorinating agents under controlled conditions to obtain this compound.

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-Bromo-3-fluoro-1,5-naphthyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution reactions can produce a wide range of substituted naphthyridines.

Scientific Research Applications

8-Bromo-3-fluoro-1,5-naphthyridine has several scientific research applications, including:

Comparison with Similar Compounds

8-Bromo-3-fluoro-1,5-naphthyridine can be compared with other similar compounds, such as:

    1,5-Naphthyridine: The parent compound without any substituents. It serves as a basic scaffold for the synthesis of various derivatives.

    8-Bromo-1,5-naphthyridine: A similar compound with only a bromine substituent at the 8th position.

    3-Fluoro-1,5-naphthyridine: A similar compound with only a fluorine substituent at the 3rd position.

The uniqueness of this compound lies in the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to its mono-substituted analogs .

Properties

IUPAC Name

8-bromo-3-fluoro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHBMLLXIUAMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437790-07-2
Record name 8-bromo-3-fluoro-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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